molecular formula C4H11NO4S B14747293 Methanesulfonic acid--N,N-dimethylformamide (1/1) CAS No. 1726-04-1

Methanesulfonic acid--N,N-dimethylformamide (1/1)

Katalognummer: B14747293
CAS-Nummer: 1726-04-1
Molekulargewicht: 169.20 g/mol
InChI-Schlüssel: GXVYVHGBWZQFOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonic acid–N,N-dimethylformamide (1/1) is a compound formed by the combination of methanesulfonic acid and N,N-dimethylformamide in a 1:1 molar ratio. Methanesulfonic acid is a strong acid with the chemical formula CH₃SO₃H, known for its high solubility in water and organic solvents. N,N-dimethylformamide is an organic compound with the formula (CH₃)₂NC(O)H, commonly used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds. The combination of these two chemicals results in a unique compound with distinct properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methanesulfonic acid can be synthesized through various methods, including the oxidation of dimethyl sulfide or the direct sulfonation of methane using oleum and methane in an electrochemical reactor . N,N-dimethylformamide is typically produced by the reaction of dimethylamine with carbon monoxide in the presence of a catalyst.

To prepare methanesulfonic acid–N,N-dimethylformamide (1/1), methanesulfonic acid and N,N-dimethylformamide are mixed in equimolar amounts under controlled conditions. The reaction is typically carried out at room temperature, and the resulting compound is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide using chlorine or nitric acid, followed by purification processes . N,N-dimethylformamide is produced on an industrial scale through the reaction of dimethylamine with carbon monoxide. The combination of these two chemicals in a 1:1 molar ratio is achieved through precise mixing and controlled reaction conditions in industrial reactors.

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonic acid–N,N-dimethylformamide (1/1) undergoes various chemical reactions, including:

    Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.

    Reduction: N,N-dimethylformamide can be reduced to form dimethylamine and formic acid.

    Substitution: Both methanesulfonic acid and N,N-dimethylformamide can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

Common reagents used in reactions involving methanesulfonic acid–N,N-dimethylformamide (1/1) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products

The major products formed from reactions involving methanesulfonic acid–N,N-dimethylformamide (1/1) include methanesulfonate salts, dimethylamine, formic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methanesulfonic acid–N,N-dimethylformamide (1/1) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of methanesulfonic acid–N,N-dimethylformamide (1/1) involves the interaction of methanesulfonic acid with various substrates, leading to protonation and subsequent chemical transformations. N,N-dimethylformamide acts as a solvent and stabilizer, facilitating the reactions by dissolving the reactants and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications.

Vergleich Mit ähnlichen Verbindungen

Methanesulfonic acid–N,N-dimethylformamide (1/1) can be compared with other similar compounds, such as:

The uniqueness of methanesulfonic acid–N,N-dimethylformamide (1/1) lies in its combination of strong acidity and excellent solvent properties, making it a versatile compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

1726-04-1

Molekularformel

C4H11NO4S

Molekulargewicht

169.20 g/mol

IUPAC-Name

N,N-dimethylformamide;methanesulfonic acid

InChI

InChI=1S/C3H7NO.CH4O3S/c1-4(2)3-5;1-5(2,3)4/h3H,1-2H3;1H3,(H,2,3,4)

InChI-Schlüssel

GXVYVHGBWZQFOM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=O.CS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.